Penicillamine ethyl ester hydrochloride
Overview
Description
Penicillamine ethyl ester hydrochloride is a derivative of penicillamine, a well-known chelating agent used in the treatment of various medical conditions such as Wilson’s disease, cystinuria, and rheumatoid arthritis . This compound is characterized by its ability to form stable complexes with heavy metals, making it valuable in both medical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Penicillamine ethyl ester hydrochloride can be synthesized through the esterification of penicillamine with ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Penicillamine ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group in penicillamine can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The ester group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Disulfides of penicillamine ethyl ester.
Reduction: Regeneration of the thiol form of penicillamine ethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Penicillamine ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in studies involving metal ion chelation and protein modification.
Medicine: Investigated for its potential therapeutic effects in treating heavy metal poisoning and certain autoimmune diseases.
Industry: Utilized in the purification of metals and as a stabilizer in polymer production
Mechanism of Action
The mechanism of action of penicillamine ethyl ester hydrochloride involves its ability to chelate metal ions. The thiol group in the compound binds to metal ions, forming stable complexes that can be excreted from the body. This chelation process is particularly effective in removing excess copper in patients with Wilson’s disease . Additionally, the compound can modulate immune responses by inhibiting macrophages and decreasing the production of interleukin-1 (IL-1) and T-lymphocytes .
Comparison with Similar Compounds
Penicillamine ethyl ester hydrochloride can be compared with other similar compounds such as:
Penicillamine: The parent compound, primarily used in medical treatments.
D-penicillamine: The active enantiomer of penicillamine, known for its therapeutic effects.
Thiazolidine-4-carboxylic acid: A related compound with similar chelating properties.
Uniqueness: this compound is unique due to its esterified form, which can enhance its solubility and bioavailability compared to the parent compound. This modification can potentially improve its therapeutic efficacy and reduce side effects.
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-4-10-6(9)5(8)7(2,3)11;/h5,11H,4,8H2,1-3H3;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLUPDMMNAQKQC-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C)S)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)(C)S)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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